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Compound of Interest

Compound Name: 2-lodopyridine-3-carboxylic acid

Cat. No.: B1601361

Abstract

This technical guide provides a comprehensive overview of 2-lodopyridine-3-carboxylic acid
(CAS No. 6042-35-9), a valuable heterocyclic building block in synthetic organic chemistry and
drug discovery. This document details the compound's key identifiers, physicochemical
properties, a robust synthesis protocol via a Sandmeyer-type reaction, and its application as a
key intermediate in the construction of complex molecular architectures through palladium-
catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and drug
development professionals seeking to leverage this versatile reagent in their synthetic
endeavors. We will explore the underlying chemical principles, provide detailed experimental
procedures, and illustrate a practical application in the synthesis of biaryl compounds, a
common motif in modern pharmaceuticals.

Compound Identification and Properties

2-lodopyridine-3-carboxylic acid, also known as 2-iodonicotinic acid, is a substituted pyridine
derivative. The presence of an iodine atom at the 2-position and a carboxylic acid at the 3-
position makes it a highly versatile bifunctional molecule. The iodine atom serves as an
excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the
carboxylic acid moiety can be used for amide bond formation or other derivatizations.
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Property Value Reference
CAS Number 6042-35-9 [1]
Molecular Formula CeH4INO:2 [1]
Molecular Weight 249.01 g/mol [1]
2-iodopyridine-3-carboxylic
IUPAC Name _ [1]
acid
Expected to be an off-white to
Appearance .
yellow solid
Expected to be soluble in polar
Solubility organic solvents like DMSO,
DMF, and alcohols
SMILES C1=CC=C(C(=C1l)C(=0O)O)N
KEYRTRGLKSAGJN-
InChl Key

UHFFFAOYSA-N

Synthesis of 2-lodopyridine-3-carboxylic acid

The most logical and established synthetic route to 2-lodopyridine-3-carboxylic acid is

through the diazotization of its corresponding amine precursor, 2-aminonicotinic acid (CAS

5345-47-1), followed by a Sandmeyer-type reaction with an iodide source.[2][3][4] This

classical transformation is highly reliable for installing an iodine atom onto an aromatic ring.[5]

Synthesis Workflow Diagram
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Part 1: Diazotization

(Z-Aminonicotinic AcicD

aNOz, H2S0a4 (aq)
0-5 °C

Pyridinium Diazonium Salt
(in situ intermediate)

KI (aq)
Warm to RT

Part 2: Iodination

y
(2-10dopyridine-3-carboxylic AcicD

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-lodopyridine-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines.
Materials:

2-Aminonicotinic acid

Concentrated Sulfuric Acid (Hz2SOa4)

Sodium Nitrite (NaNO2)

Potassium lodide (KI)

Sodium Thiosulfate (Naz2S203)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1601361?utm_src=pdf-body-img
https://www.benchchem.com/product/b1601361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Deionized Water

Diethyl Ether or Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSQOa)

e Ice

Procedure:

e Diazotization:

[¢]

In a three-necked round-bottom flask equipped with a mechanical stirrer and a
thermometer, suspend 1.0 equivalent of 2-aminonicotinic acid in deionized water.

Cool the suspension to 0-5 °C using an ice-salt bath.

Slowly add 2.5 equivalents of concentrated sulfuric acid dropwise, ensuring the
temperature remains below 10 °C. The starting material should dissolve to form the
corresponding ammonium salt.

In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of
cold deionized water.

Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes,
maintaining the internal temperature strictly between 0-5 °C. Vigorous stirring is crucial to
ensure efficient formation of the diazonium salt.

Causality: The cold, acidic conditions are essential to generate nitrous acid (HNO-) in situ
from NaNO2 and H2SOa. The nitrous acid then reacts with the primary amine to form the
diazonium salt. Keeping the temperature low is critical as diazonium salts are thermally
unstable and can decompose prematurely.

e |odination:

o

In a separate, larger beaker, dissolve 1.5 equivalents of potassium iodide in deionized
water.
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o Slowly and carefully add the cold diazonium salt solution from step 1 to the potassium
iodide solution. This addition should be done portion-wise to control the effervescence
(evolution of N2 gas).

o Causality: The iodide ion (I7) from Kl acts as a nucleophile, displacing the diazonium
group (-N2%), which is an excellent leaving group due to the formation of highly stable
dinitrogen gas. This is a classic Sandmeyer-type displacement.

o After the addition is complete, allow the mixture to slowly warm to room temperature and
then gently heat to 40-50 °C for 1 hour to ensure the reaction goes to completion.

o Work-up and Purification:

o Cool the reaction mixture to room temperature. A precipitate of the crude product should
be visible.

o Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by
the disappearance of the brown Iz color).

o Isolate the crude solid product by vacuum filtration.
o Wash the solid with cold deionized water and then a small amount of cold diethyl ether.

o For higher purity, the crude product can be recrystallized from an appropriate solvent
system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)

While a complete, published dataset for 2-lodopyridine-3-carboxylic acid is not readily
available, its spectral characteristics can be reliably predicted based on analysis of its structural
analogues, such as 2-iodopyridine and other isomers of iodopyridine carboxylic acid.[6][7][8][9]
[10]
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Technique Predicted Data

(Predicted for DMSO-ds, 400 MHz):5 ~13.5 (s,
1H, -COOH), 6 ~8.5 (dd, 1H, H-6), 6 ~8.2 (dd,
1H, H-4), d ~7.4 (dd, 1H, H-5). Chemical shifts

and coupling constants will be influenced by the

1H NMR

electron-withdrawing effects of both the iodine

and carboxylic acid groups.

(Predicted for DMSO-ds, 100 MHZz):0 ~165 (-
COOH), 6 ~152 (C-6), 6 ~145 (C-4), 6 ~130 (C-
5), & ~128 (C-3), d ~115 (C-2, bearing lodine).
The C-2 carbon directly attached to the iodine

13C NMR

atom is expected to be significantly shielded

compared to its protonated counterpart.

(KBr, cm~1):~3000-2500 (broad O-H stretch of

carboxylic acid), ~1700 (strong C=0 stretch),
FT-IR ~1600, 1450 (C=C and C=N aromatic

stretches), ~1250 (C-O stretch), ~750 (C-I

stretch).

(ESI-MS):m/z 249.9 [M+H]*, 248.9 [M-H]~. The
Mass Spec isotopic pattern for iodine (1271 is 100%

abundant) will be distinct.

Applications in Drug Development: A Key
Intermediate

Halogenated pyridines are fundamental building blocks in medicinal chemistry. The C-1 bond in
2-lodopyridine-3-carboxylic acid is particularly well-suited for palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon
bonds.[11] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the
construction of complex biaryl systems found in many drug candidates.

A pertinent example is the synthesis of inhibitors for oncogenic phosphatases like Wip1l
(PPM1D).[12][13][14][15] The drug GSK2830371, a selective allosteric inhibitor of Wip1,
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features a complex substituted pyridine core.[13] The synthesis of such molecules often relies
on the coupling of a halogenated pyridine with a suitable boronic acid or ester partner.

Representative Workflow: Suzuki Coupling

The following workflow illustrates how 2-lodopyridine-3-carboxylic acid can be used as a key
starting material in a Suzuki coupling to generate a biaryl scaffold, a critical step towards
synthesizing complex molecules like Wip1 inhibitors.

Pd(PPhs)a

Base (e.g., Na2CO3)
Suzuki-Miyaura Solvent (e.g., Toluene/EtOH/H20
> Cross-Coupling
Aryl Boronic Acid

[(e.gﬂ 4-methoxyphenylboronic acid)j

(2—Iodopyridine—3—carb0xylic Acid)

2-(4-methoxyphenyl)pyridine-3-carboxylic acid
(Biaryl Product)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling using 2-lodopyridine-3-carboxylic acid.

Representative Experimental Protocol: Suzuki Coupling

Materials:

2-lodopyridine-3-carboxylic acid (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)

Sodium Carbonate (Na2COs) (2.5 eq)

Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
Procedure:

e To a Schlenk flask, add 2-lodopyridine-3-carboxylic acid, the arylboronic acid, and sodium
carbonate.
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o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
e Add the palladium catalyst, Pd(PPhs)a, to the flask.
e Add the degassed solvent mixture via syringe.

o Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until
the starting material is consumed.

o Causality: The Pd(0) catalyst undergoes oxidative addition into the C-1 bond of the
iodopyridine. Following transmetalation with the boronic acid (activated by the base),
reductive elimination occurs to form the new C-C bond and regenerate the Pd(0) catalyst,
thus completing the catalytic cycle.

e Upon completion, cool the reaction to room temperature, dilute with water, and extract with
an organic solvent like ethyl acetate. The aqueous layer can be acidified to precipitate the
carboxylic acid product if necessary.

e The organic layers are combined, dried over anhydrous MgSOu4, filtered, and concentrated
under reduced pressure. The crude product is then purified by column chromatography or
recrystallization.

Conclusion

2-lodopyridine-3-carboxylic acid is a high-value synthetic intermediate whose strategic
placement of reactive functional groups enables its use in robust and versatile synthetic
transformations. The Sandmeyer-type synthesis provides a reliable route to this compound,
and its utility in palladium-catalyzed cross-coupling reactions makes it an essential tool for
medicinal chemists. The protocols and insights provided in this guide are intended to empower
researchers to effectively utilize this compound in the discovery and development of novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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